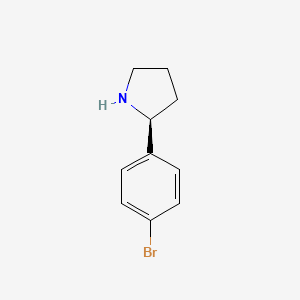

(2S)-2-(4-bromophenyl)pyrrolidine

Description

Significance of the Pyrrolidine (B122466) Ring System in Bioactive Molecules and Drug Discovery

The pyrrolidine nucleus is a recurring motif in a multitude of natural products, alkaloids, and synthetic drugs, demonstrating a broad spectrum of biological activities including antibacterial, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties. nih.govfrontiersin.org This versatile scaffold is present in numerous FDA-approved drugs, underscoring its clinical relevance. psu.edu The significance of the pyrrolidine ring stems from several key attributes:

Structural Versatility: The pyrrolidine ring can be readily functionalized at various positions, allowing for the fine-tuning of physicochemical properties and the optimization of structure-activity relationships (SAR). nih.gov

Improved Physicochemical Properties: The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor and imparts basicity to the molecule, which can be crucial for target engagement and can influence properties like solubility and bioavailability. nih.gov

Three-Dimensional Diversity: The non-planar nature of the pyrrolidine ring, often described as having a "pseudorotation," provides a scaffold for creating molecules with well-defined three-dimensional shapes, which is critical for selective binding to the intricate surfaces of biological macromolecules. nih.govpsu.edu

The strategic incorporation of the pyrrolidine moiety into drug candidates can lead to enhanced potency, selectivity, and improved pharmacokinetic profiles.

Overview of Chiral Pyrrolidines in Pharmaceutical Research

The presence of one or more stereocenters in the pyrrolidine ring introduces the element of chirality, which is of paramount importance in pharmaceutical research. nih.gov The different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. Consequently, the synthesis of enantiomerically pure compounds is a major focus in modern drug development.

Chiral pyrrolidines, such as derivatives of the amino acid proline, are invaluable building blocks in asymmetric synthesis. mdpi.com They are employed as chiral auxiliaries, catalysts, and synthons to control the stereochemical outcome of chemical reactions, leading to the production of single-enantiomer drugs. psu.edu The development of stereoselective synthesis methods for pyrrolidine-containing drugs and their precursors is an active area of research. mdpi.com The use of chiral pyrrolidines allows for the creation of molecules that can selectively interact with specific stereoisomers of biological targets, such as enzymes and receptors, leading to more effective and safer medicines.

Rationale for Researching (2S)-2-(4-bromophenyl)pyrrolidine as a Key Chiral Building Block

This compound has garnered significant interest as a key chiral building block in medicinal chemistry for several compelling reasons. This specific molecule combines the advantageous structural features of the chiral pyrrolidine ring with the unique properties imparted by the 4-bromophenyl substituent.

The rationale for its investigation is rooted in its potential to serve as a versatile intermediate in the synthesis of complex, biologically active molecules. The (S)-configuration at the 2-position provides a defined stereochemical starting point, which is crucial for the development of enantiomerically pure pharmaceuticals. The pyrrolidine nitrogen offers a site for further chemical modification, allowing for the construction of diverse molecular architectures.

Furthermore, the 4-bromophenyl group plays a multifaceted role. The bromine atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. It also provides a handle for further synthetic transformations through cross-coupling reactions, enabling the introduction of additional molecular complexity. The phenyl ring itself can engage in π-π stacking interactions with aromatic residues in protein binding pockets.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(4-bromophenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h3-6,10,12H,1-2,7H2/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIJZBROSVFKSCP-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40427459 | |

| Record name | (2S)-2-(4-bromophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189152-82-6 | |

| Record name | (2S)-2-(4-Bromophenyl)pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1189152-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-2-(4-bromophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereoselective Synthesis Methodologies of 2s 2 4 Bromophenyl Pyrrolidine and Its Derivatives

Strategies for Asymmetric Synthesis of Chiral Pyrrolidines

The asymmetric construction of chiral pyrrolidines is a well-explored area of synthetic organic chemistry, with numerous strategies developed to control the stereochemical outcome of the reactions. mdpi.com These strategies can be broadly categorized into three main approaches: the use of chiral precursors, cyclization of acyclic starting materials, and functionalization of pre-existing pyrrolidine (B122466) rings.

Utilization of Chiral Precursors (e.g., L-Proline, 4-Hydroxyproline)

One of the most common and effective strategies for synthesizing optically pure pyrrolidine derivatives involves the use of readily available chiral starting materials, often referred to as the "chiral pool." nih.govnih.gov L-proline and 4-hydroxy-L-proline are particularly prominent in this regard, serving as versatile building blocks for a wide range of pyrrolidine-containing drugs. nih.govpku.edu.cn

The inherent chirality of these natural amino acids provides a straightforward way to introduce a stereocenter into the target molecule. nih.gov For instance, (S)-prolinol, obtained from the reduction of L-proline, is a key starting material for the synthesis of numerous pharmaceuticals. nih.gov Similarly, commercially available N-Boc-protected trans-4-hydroxy-L-proline is a frequent starting point for the synthesis of various pyrrolidine derivatives. nih.gov The additional hydroxyl group in 4-hydroxyproline (B1632879) offers a versatile handle for further chemical modifications, making it a valuable precursor for creating stereoregular polymers and other complex molecules. pku.edu.cn

The synthesis of cis- and trans-4-fluoro-L-proline often begins with the corresponding N-Boc-4-hydroxy-L-proline isomers, highlighting the utility of these chiral precursors in accessing functionalized pyrrolidines. nih.gov The conversion of the readily available trans-4-hydroxy-L-proline to the cis isomer often involves an inversion of configuration at the C4 position, a common strategy in stereoselective synthesis. researchgate.net

Cyclization Reactions of Acyclic Starting Materials

An alternative to the chiral pool approach is the construction of the pyrrolidine ring from acyclic precursors through cyclization reactions. nih.gov This method offers flexibility in introducing various substituents onto the pyrrolidine ring. nih.gov

Several types of cyclization reactions are employed for this purpose, including:

Intramolecular aza-Michael additions: This strategy involves the cyclization of an amine onto an activated alkene within the same molecule. whiterose.ac.uk A notable example is the "clip-cycle" synthesis, where a Cbz-protected bis-homoallylic amine is first "clipped" to a thioacrylate, followed by an enantioselective intramolecular aza-Michael cyclization catalyzed by a chiral phosphoric acid to form the pyrrolidine ring. acs.orgwhiterose.ac.uk

1,3-Dipolar Cycloadditions: The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with alkenes is a powerful and atom-economical method for the enantioselective synthesis of substituted pyrrolidines. mappingignorance.orgacs.org These reactions can create up to four new contiguous stereocenters with high regio- and stereoselectivity. mappingignorance.org

Radical Cyclizations: The Hofmann-Löffler-Freytag reaction provides a pathway to chiral pyrrolidines through a diastereoselective cyclization involving a 1,5-hydrogen atom transfer from a nitrogen-centered radical. researchgate.net

Tandem Hydrozirconation-Cyclization: A diastereoselective synthesis of pyrrolidines can be achieved from chiral N-allyl oxazolidines through a sequence of hydrozirconation followed by a Lewis acid-mediated cyclization. nih.gov

Functionalization of Preformed Pyrrolidine Rings

The direct functionalization of a pre-existing pyrrolidine ring is another important strategy for accessing diverse derivatives. nih.govnih.gov This approach allows for the late-stage introduction of functional groups, which can be advantageous in medicinal chemistry for structure-activity relationship (SAR) studies. nih.gov

A prominent example is the asymmetric lithiation of N-Boc-pyrrolidine, followed by quenching with an electrophile. nih.gov This method, pioneered by Beak, utilizes a chiral ligand like (-)-sparteine (B7772259) to direct the deprotonation enantioselectively. nih.gov Dirhodium tetracarboxylate-catalyzed C-H functionalization of N-Boc-2,5-dihydro-1H-pyrrole with aryldiazoacetates offers a highly enantio- and diastereoselective route to α-N C2 functionalized pyrrolidines. acs.org This method is particularly useful for introducing functionality that is relevant to pharmaceutically active molecules. acs.org

Specific Synthetic Routes for (2S)-2-(4-bromophenyl)pyrrolidine

The synthesis of this compound requires precise control over the introduction of the 4-bromophenyl group and the stereochemistry at the C2 position of the pyrrolidine ring.

Enantioselective Introduction of the 4-Bromophenyl Moiety

The enantioselective introduction of an aryl group, such as the 4-bromophenyl moiety, at the C2 position of a pyrrolidine ring can be achieved through various asymmetric methodologies. One powerful technique is the catalytic asymmetric 1,3-dipolar cycloaddition of an azomethine ylide with a dipolarophile containing the 4-bromophenyl group. mappingignorance.org By employing a chiral catalyst, either a metal complex or an organocatalyst, the cycloaddition can proceed with high enantioselectivity, leading to the desired (2S) stereochemistry. mappingignorance.org

Another approach involves the enantioselective addition of a 4-bromophenyl organometallic reagent to a suitable pyrrolidine-derived electrophile. For instance, the addition of a Grignard or organolithium reagent derived from 4-bromobenzene to a chiral N-acyliminium ion precursor can afford the 2-(4-bromophenyl)pyrrolidine (B1276760) with controlled stereochemistry.

Control of Stereochemistry at the C2 Position

Achieving the desired (S) configuration at the C2 position is paramount in the synthesis of this compound. The choice of chiral catalyst or auxiliary is critical in directing the stereochemical outcome of the key bond-forming step. acs.org

In catalytic asymmetric reactions, the chiral ligand coordinated to the metal center creates a chiral environment that favors the formation of one enantiomer over the other. acs.org For example, in the 1,3-dipolar cycloaddition of azomethine ylides, the stereochemistry of the final product is influenced by the geometry of the dipole and the nature of the chiral catalyst. mappingignorance.org

When using chiral precursors like L-proline, the inherent stereochemistry of the starting material can be transferred to the final product. nih.gov For instance, functionalization of the carboxylic acid group of L-proline and subsequent manipulation of the resulting intermediate can lead to the desired 2-substituted pyrrolidine with retention of the (S) configuration at the C2 position.

Below is a table summarizing various synthetic strategies for chiral pyrrolidines, which can be adapted for the synthesis of this compound.

| Strategy | Key Reaction | Chiral Source | Advantages | Reference(s) |

| Chiral Pool Synthesis | Functionalization of L-proline or 4-hydroxy-L-proline | L-proline, 4-hydroxy-L-proline | Readily available, cost-effective, inherent chirality | nih.govpku.edu.cn |

| Asymmetric Cyclization | Intramolecular aza-Michael addition ("clip-cycle") | Chiral phosphoric acid catalyst | High enantioselectivity, modular | acs.orgwhiterose.ac.uk |

| Asymmetric Cyclization | 1,3-Dipolar cycloaddition | Chiral metal catalysts or organocatalysts | High atom economy, potential for multiple stereocenters | mappingignorance.orgacs.org |

| Functionalization | Asymmetric lithiation of N-Boc-pyrrolidine | (-)-sparteine | Direct functionalization of the pyrrolidine ring | nih.gov |

| Functionalization | Dirhodium-catalyzed C-H functionalization | Chiral dirhodium catalyst | High enantio- and diastereoselectivity | acs.org |

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and stereoselectivity of this compound synthesis. Key parameters that are often adjusted include the choice of catalyst, solvent, temperature, and reaction time.

In biocatalytic methods using transaminases, factors such as pH, temperature, and co-solvent concentration are optimized. acs.org For the synthesis of 2-arylpyrrolidines, a study investigated various transaminases and reaction conditions, including the use of different buffers and co-solvents like DMSO, to achieve high conversion rates and enantioselectivity. acs.org

For metal-catalyzed reactions, the selection of the metal and its supporting ligand is paramount. In palladium-catalyzed hydroamination, for example, a tridentate ligand can prevent unwanted side reactions, leading to the desired pyrrolidine product. organic-chemistry.org A one-pot, two-step procedure involving amine oxidation followed by N-oxide reduction has been optimized, showing that the sequence of adding reagents significantly impacts the product yield. researchgate.net

The following table outlines the optimization of a one-pot hydroamination sequence, demonstrating the effect of varying reagents and conditions on the reaction yield.

| Entry | Oxidant (equiv) | Reductant (equiv) | Procedure | Yield (%) |

| 1 | UHP (1.2) | B₂pin₂ (1.2) | Two-step | 99 |

| 2 | UHP (1.0) | B₂pin₂ (1.2) | Two-step | 85 |

| 3 | UHP (1.2) | B₂pin₂ (1.0) | Two-step | 88 |

| 4 | UHP (1.2) | B₂pin₂ (1.2) | One-step | 0 |

| 5 | H₂O₂ (1.2) | B₂pin₂ (1.2) | Two-step | 98 |

| 10 | UHP (1.2) | B₂pin₂ (1.2) | Two-step | 99 |

| Table based on data from a study on intramolecular hydroamination. researchgate.net |

Characterization Techniques for Stereochemical Purity and Structural Confirmation

Ensuring the correct structure and stereochemical purity of this compound is essential. A combination of advanced spectroscopic methods and chiral chromatography is employed for this purpose.

Advanced Spectroscopic Methods (e.g., NMR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom. ichemical.comfrontiersin.org Predicted ¹H NMR data for this compound shows distinct signals for the aromatic and pyrrolidine protons. ichemical.com For example, the protons on the bromophenyl group are expected to appear as doublets around 7.41 and 7.22 ppm. ichemical.com The protons on the pyrrolidine ring exhibit more complex splitting patterns at lower chemical shifts. ichemical.com

Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.41 | d | 2H | Aromatic CH |

| 7.22 | d | 2H | Aromatic CH |

| 4.05 | t | 1H | Pyrrolidine CH |

| 3.11 - 3.21 | m | 1H | Pyrrolidine CH₂ |

| 2.91 - 3.05 | m | 1H | Pyrrolidine CH₂ |

| 2.08 - 2.27 | m | 2H | Pyrrolidine CH₂ |

| 1.69 - 1.98 | m | 2H | Pyrrolidine CH₂ |

Data sourced from iChemical. ichemical.com

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound. The molecular weight of this compound is 226.11 g/mol . chemicalbook.com High-resolution mass spectrometry can confirm the exact mass to a high degree of accuracy. nih.gov ESI-MS is a common technique used for the analysis of pyrrolidine derivatives. rsc.org

Chiral Chromatography (e.g., HPLC) for Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) is a fundamental technique for determining the enantiomeric excess (e.e.) of chiral compounds like this compound. nih.gov This method utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation. nih.gov

The determination of enantiomeric excess is critical in stereoselective synthesis to quantify the success of the chiral induction. nih.gov Advanced techniques such as comprehensive two-dimensional liquid chromatography (LCxLC) coupled with mass spectrometry can provide highly detailed separation and analysis of enantiomers, even in complex mixtures. nih.gov For instance, a method involving pre-column derivatization with a specific reagent can enhance retention, selectivity, and detection in both reversed-phase and chiral LC, allowing for the accurate determination of enantiomeric purity. nih.gov Supercritical fluid chromatography is another technique employed for determining the enantiomeric excess of pyrrolidine products. nih.gov

Structure Activity Relationship Sar Studies of 2s 2 4 Bromophenyl Pyrrolidine and Its Analogs

Influence of the 4-Bromophenyl Substituent on Biological Activity

The presence and position of the bromo-substituent on the phenyl ring are critical determinants of the biological activity in (2S)-2-(4-bromophenyl)pyrrolidine and its analogs. The 4-bromophenyl group plays a significant role in the molecule's interaction with its biological targets.

Studies on various pyrrolidine (B122466) derivatives have highlighted the importance of the substituent on the phenyl ring. For instance, in a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives, the presence of an electron-withdrawing group, such as the bromine atom at the para position of the phenyl ring, was associated with good antibacterial activity. nih.gov Similarly, research on N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives indicated that the introduction of a bromine atom could be beneficial for antimicrobial effects, with these bromo derivatives showing a potentially improved antimicrobial effect due to their lipophilic character. mdpi.com

In the context of anticancer activity, a study on pyrrolidine derivatives revealed that a compound with a 4-bromo substitution was the most active, while a compound with a 4-methoxy substituent was the least active. nih.gov This suggests that the electronic properties of the substituent on the phenyl ring are a key factor in the compound's efficacy. Furthermore, research on 4-(4-bromophenyl)-thiazol-2-amine derivatives demonstrated that aromatic substitution at the para position of the thiazole-linked phenyl ring enhanced anticancer activity. nih.gov

The following table summarizes the influence of phenyl ring substitutions on the biological activity of related pyrrolidine compounds:

| Compound Class | Substitution | Observed Effect on Biological Activity |

| Pyrrolidine Derivatives | 4-Bromo substitution on phenyl ring | Most active in anticancer screening nih.gov |

| Pyrrolidine Derivatives | 4-Methoxy substitution on phenyl ring | Least active in anticancer screening nih.gov |

| 4-(4-Bromophenyl)-thiazol-2-amine Derivatives | Electron-withdrawing group at para-position | Good antibacterial activity nih.gov |

| N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives | Bromine atom | Potentially improved antimicrobial effect mdpi.com |

Impact of Pyrrolidine Ring Conformation and Stereochemistry on Receptor Binding

The conformation and stereochemistry of the pyrrolidine ring are fundamental to the biological activity of this compound and its analogs. The three-dimensional shape of the pyrrolidine scaffold, influenced by its substituents, dictates how it fits into and interacts with the binding sites of biological targets. nih.govnih.gov

The stereogenicity of the carbon atoms in the pyrrolidine ring is a crucial feature. nih.gov Different stereoisomers and the spatial orientation of substituents can lead to different biological profiles due to varied binding modes with enantioselective proteins. nih.gov The (2S) configuration of the parent compound specifies a particular three-dimensional arrangement at the second carbon of the pyrrolidine ring, which is often essential for potent biological activity.

The puckering of the pyrrolidine ring, which can be controlled by inductive and stereoelectronic factors, also affects its pharmacological efficacy. nih.gov For example, substituents at the C-4 position of proline, a related pyrrolidine-containing amino acid, influence the ring's conformation, which in turn affects interactions with other parts of a molecule or a receptor. nih.gov Selective fluorination of the pyrrolidine ring has been shown to induce significant conformational changes that impact the structure and biological roles of the modified molecules. beilstein-journals.org

The basicity of the pyrrolidine nitrogen, which can be modulated by substituents at the C-2 position, is another factor that can influence biological activity. nih.gov The conformational flexibility of saturated N-heterocycles like pyrrolidine can sometimes reduce selectivity for a biological target; therefore, creating more conformationally restricted analogs can lead to improved target specificity. acs.org

Systematic Derivatization for SAR Exploration

To fully understand the structure-activity relationships of this compound, researchers systematically modify different parts of the molecule. This includes making changes to the pyrrolidine nitrogen, the phenyl ring, and introducing additional chiral centers.

Modifications at the Pyrrolidine Nitrogen Atom

The nitrogen atom of the pyrrolidine ring is a common site for modification in SAR studies. Altering the substituent on the pyrrolidine nitrogen can significantly impact a compound's biological activity. For instance, in a study of pyrrolidine derivatives as neuraminidase inhibitors, various substituents were introduced at the nitrogen atom, leading to compounds with a range of inhibitory potencies. nih.gov

Research on other pyrrolidine-containing compounds has shown that N-substitution can influence activity in various ways. For example, in a series of RORγt inverse agonists, pyrrolidines with an unsubstituted nitrogen were found to be weak agonists compared to their tertiary amine counterparts. nih.gov Conversely, in the synthesis of thiazole-pyrrolidine derivatives with anti-tuberculosis activity, specific N-benzoylthiourea-pyrrolidine derivatives containing N-phenyl and N-methyl groups showed enhanced activity. nih.gov

The following table provides examples of how modifications at the pyrrolidine nitrogen have influenced biological activity in related compound series:

| Compound Series | Modification at Pyrrolidine Nitrogen | Impact on Biological Activity |

| RORγt inverse agonists | Unsubstituted nitrogen | Weak agonistic activity compared to tertiary amines nih.gov |

| Thiazole-pyrrolidine derivatives | N-phenyl and N-methyl groups on N-benzoylthiourea | Four times more active against A. baumannii and twice more active against A. hydrophila than the reference nih.gov |

| Pyrrolidine-substituted 3-amido-9-ethylcarbazole | N-substitution | Resulted in antiproliferative effects, acetylcholinesterase inhibition, and antioxidant activity nih.gov |

Substitutions on the Phenyl Ring

Modifying the substituents on the phenyl ring is a key strategy for exploring the SAR of this compound. Replacing the bromine atom or adding other groups can significantly alter the compound's electronic and steric properties, thereby affecting its biological activity.

In studies of related pyrrolidine derivatives, the nature of the substituent on the phenyl ring has been shown to be critical. For example, in a series of pyrrolidine sulfonamides, fluorophenyl substituents at position 3 of the pyrrolidine ring offered better in vitro potency compared to an unsubstituted phenyl ring. nih.gov In another study, halogen-substituted pyrrolidines were found to be more active than other derivatives in inducing apoptosis in cancer cells. nih.gov

Conversely, in a series of 5-phenyl-pyrrole-3-carboxamide derivatives designed as dopamine (B1211576) D2-like receptor ligands, substitutions such as F, Cl, NO2, and CH3 at the 4-position of the phenyl ring resulted in ligands with lower affinity. nih.gov This highlights that the optimal substitution pattern is highly dependent on the specific biological target.

The table below illustrates the effects of various phenyl ring substitutions in different classes of pyrrolidine-containing compounds:

| Compound Class | Phenyl Ring Substitution | Effect on Biological Activity |

| Pyrrolidine sulfonamides | Fluorophenyl at position 3 | Better in vitro potency nih.gov |

| Pyrrolidine derivatives | Halogen substitution | More active in inducing apoptosis nih.gov |

| 5-phenyl-pyrrole-3-carboxamides | F, Cl, NO2, CH3 at 4-position | Lower D2-like receptor affinity nih.gov |

| Pyrrolidine-substituted 1,2,4-oxadiazole (B8745197) | 4-trifluorophenyl substitution | Best inhibition against DPP-IV enzyme nih.gov |

Introduction of Additional Chiral Centers and Their Effects

The introduction of additional chiral centers into the this compound scaffold can have profound effects on its biological activity. Creating new stereoisomers allows for a more detailed exploration of the three-dimensional requirements of the target binding site.

The stereochemistry of substituents on the pyrrolidine ring can dictate the ring's conformation and, consequently, its biological profile. nih.gov For instance, in the discovery of GPR40 agonists containing a pyrrolidine ring, the stereochemistry was found to effect a change in the binding mode. nih.gov Similarly, for a series of RORγt inverse agonists, the transposition of a methyl group from the C3 to the C4 position of the pyrrolidine ring led to a loss of potency. nih.gov

The impact of introducing additional chirality is also evident in studies of dipeptides containing modified prolines. The position and stereochemistry of hydroxy substituents on the pyrrolidine ring were found to influence the conformational equilibrium of the peptide bond. nih.gov This demonstrates that even subtle changes in stereochemistry can have significant conformational consequences.

Computational Approaches to SAR

Computational methods are increasingly used to understand and predict the SAR of compounds like this compound. These approaches can provide insights into how a molecule interacts with its biological target at an atomic level, guiding the design of more potent and selective analogs.

Molecular docking is a common computational technique used to predict the binding orientation of a molecule to its target protein. This method was employed in a study of 4-(4-bromophenyl)-thiazol-2-amine derivatives to understand their interactions with the binding pockets of various enzymes. nih.gov The results showed that the most active compounds had good docking scores, suggesting a strong correlation between predicted binding affinity and observed biological activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies are another powerful computational tool. QSAR models attempt to correlate the chemical structure of a series of compounds with their biological activity using statistical methods. While a specific QSAR study for this compound was not found, the principles of QSAR are widely applied in the optimization of lead compounds. For example, in a study of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives, the calculated lipophilicity (clogP) was used to rationalize the observed antimicrobial activity. mdpi.com

Computational studies can also be used to investigate the conformational preferences of the pyrrolidine ring and how these are influenced by substituents. For example, quantum chemical analysis has been used to study the conformational equilibrium and stereoelectronic effects in difluorinated pyrrolidines. beilstein-journals.org

Quantum Chemical Descriptors and Reactivity Indices (e.g., DFT-derived parameters)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure, reactivity, and intermolecular interaction potential of molecules. researchgate.netresearchgate.net These methods provide quantitative descriptors that help rationalize the structure-activity relationships of drug candidates. researchgate.net For this compound and its analogs, DFT calculations can reveal key electronic features that govern their biological activity.

DFT studies on structurally related compounds, such as other substituted pyrrolidines and bromophenyl-containing heterocycles, provide insight into the parameters relevant for analysis. researchgate.netnih.gov Calculations are typically performed to optimize the molecular geometry and determine various electronic and thermochemical properties. researchgate.net Key descriptors include the energies of the Frontier Molecular Orbitals (FMO), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular reactivity and stability. researchgate.net

Another important descriptor is the Molecular Electrostatic Potential (MEP), which maps the charge distribution on the molecule's surface. The MEP is invaluable for understanding non-covalent interactions, particularly hydrogen bonding and electrostatic interactions with biological targets. researchgate.net In a molecule like this compound, the electron-rich bromine atom and the nitrogen atom of the pyrrolidine ring are expected to be key sites for interaction.

Global reactivity descriptors derived from DFT, such as chemical potential, hardness, softness, and the electrophilicity index, quantify the molecule's resistance to charge transfer and its tendency to accept electrons, which are fundamental to its reactivity in biological systems. researchgate.net Studies on similar heterocyclic compounds have demonstrated that these theoretical parameters correlate well with experimental findings, including biological activity. nih.gov For instance, in a study of 2-(4-chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid, DFT calculations were used to confirm the synthesized structure and analyze its interaction with a metalloproteinase receptor. nih.gov

Table 1: Representative DFT-Derived Quantum Chemical Descriptors and Their Significance

| Descriptor | Significance in Drug Design |

| HOMO Energy | Represents the electron-donating ability of a molecule. Higher HOMO energy suggests a greater tendency to donate electrons to an acceptor. |

| LUMO Energy | Represents the electron-accepting ability of a molecule. Lower LUMO energy indicates a greater propensity to accept electrons. |

| HOMO-LUMO Gap (ΔE) | An indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. researchgate.net |

| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and predicts sites for electrostatic interactions and hydrogen bonding with a biological target. researchgate.net |

| Mulliken Atomic Charges | Provides the charge distribution on each atom, helping to identify atoms involved in forming key interactions with a receptor. researchgate.net |

| Dipole Moment | Measures the overall polarity of the molecule, which influences its solubility and ability to cross cell membranes. researchgate.net |

| Global Electrophilicity Index (ω) | A measure of the molecule's ability to act as an electrophile. Useful for predicting reactivity in covalent interactions. researchgate.net |

Ligand-Based and Structure-Based Drug Design Principles

Both ligand-based and structure-based approaches are integral to modern drug discovery and have been applied to pyrrolidine-containing compounds to optimize their therapeutic potential. nih.govyoutube.com

Ligand-Based Drug Design

Ligand-based drug design relies on the analysis of a set of molecules known to be active at a particular target. youtube.com By comparing their structural and electronic features, a pharmacophore model can be developed that defines the essential characteristics required for activity. The three-dimensional shape of the pyrrolidine scaffold makes it an ideal framework for such design strategies. nih.govnih.gov

SAR studies on analogs provide critical information for ligand-based design. For example, in the development of cholinesterase inhibitors, a series of 2,4-disubstituted pyrimidines were synthesized where one of the substituents was a pyrrolidine ring. nih.gov The compound N-(naphth-1-ylmethyl)-2-(pyrrolidin-1-yl)pyrimidin-4-amine was identified as a potent inhibitor, highlighting the favorable contribution of the 2-(pyrrolidin-1-yl) moiety to the activity. nih.gov In another study aimed at developing novel protein degraders, replacing a piperidine (B6355638) group with a pyrrolidine ring in a series of compounds resulted in altered activity and degradation profiles for the target proteins IKZF1, IKZF2, and IKZF3. acs.org This demonstrates that even subtle changes to the heterocyclic ring can significantly impact biological outcomes.

Structure-Based Drug Design

When the three-dimensional structure of a biological target is known, structure-based drug design can be employed to create ligands that fit precisely into the binding site. nih.gov This approach has been successfully used for various pyrrolidine derivatives. nih.govnih.gov

Molecular docking studies on a related compound, 2-(4-chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid, revealed how it interacts with amino acid residues of the MMP-2 metalloproteinase receptor, demonstrating the importance of the triazole scaffold in forming hydrogen bonds. nih.gov For a molecule like this compound, the 4-bromophenyl group would be expected to occupy a hydrophobic pocket within a target's binding site, while the pyrrolidine nitrogen, capable of acting as a hydrogen bond donor or acceptor, could form crucial polar contacts. pharmablock.com

In the design of Factor Xa inhibitors, a structure-based approach led to the discovery of a novel series of pyrrolidine-1,2-dicarboxamides. nih.gov The initial hit compound featured a D-proline scaffold (a pyrrolidine derivative) and a neutral 4-chlorophenylurea (B1664162) P1 group, which is structurally analogous to the 4-bromophenyl substituent. Optimization of this hit resulted in a subnanomolar inhibitor of Factor Xa, showcasing the power of using structural information to guide the design of potent and selective pyrrolidine-based drugs. nih.gov

Table 2: Summary of SAR Findings for Analogs of this compound

| Compound/Analog Series | Target/Activity | Key SAR Finding | Reference |

| Pyrrolidine-1,2-dicarboxamides | Factor Xa Inhibition | A D-proline scaffold combined with a 4-chlorophenylurea P1 group was crucial for potent inhibitory activity. | nih.gov |

| 2-(Pyrrolidin-1-yl)pyrimidine derivatives | Cholinesterase Inhibition | The presence of a 2-(pyrrolidin-1-yl) moiety was identified as a key feature for potent AChE inhibition in the series. | nih.gov |

| Phthalazinone analogues | IKZF1/2/3 Degradation | Substitution of a piperidine ring with a pyrrolidine ring (compound MGD-2a) maintained micromolar IC50 values but altered the degradation profile, showing moderate IKZF2 degradation. | acs.org |

| 2-(4-Chlorophenyl)-pyrrolidinyl-triazole | MMP-2 Receptor Interaction | Molecular docking showed the pyrrolidine group confers liposolubility, facilitating passage across cell membranes, while the heterocyclic core forms key hydrogen bonds. | nih.gov |

Biological Activities and Pharmacological Potential of 2s 2 4 Bromophenyl Pyrrolidine Derivatives

Diverse Pharmacological Applications of Pyrrolidine-Containing Compounds

The pyrrolidine (B122466) scaffold is a cornerstone in the development of therapeutic agents, demonstrating a broad spectrum of biological activities. nih.govresearchgate.net These compounds are integral to many commercially available drugs, including the antiviral agents telaprevir (B1684684) and ombitasvir, the antihypertensive drug captopril, and the antibiotics clindamycin (B1669177) and anisomycin. researchgate.net Furthermore, the U.S. Food and Drug Administration (FDA) approved several pyrrolidine-containing drugs in 2022, such as daridorexant for insomnia, and the kinase inhibitors pacritinib (B611967) and futibatinib. nih.gov

The pharmacological applications of pyrrolidine derivatives are extensive and include:

Antimicrobial Activity: Pyrrolidine derivatives have shown efficacy against bacteria, fungi, and viruses. nih.govfrontiersin.org

Anticancer Activity: A significant number of pyrrolidine-containing compounds have been investigated for their potential as anticancer agents. nih.govresearchgate.netbohrium.com

Anti-inflammatory and Antioxidant Properties: These compounds have also been noted for their anti-inflammatory and antioxidant effects. nih.govchemicalbook.comresearchgate.netfrontiersin.org

Enzyme Inhibition: Pyrrolidine derivatives are known to inhibit a variety of enzymes, which is a key mechanism for their therapeutic effects. nih.govfrontiersin.org

Neurological and Metabolic Disorders: The pyrrolidine structure is found in drugs used to treat conditions like epilepsy (ethosuximide), and it is being explored for its potential in managing diabetes. nih.govresearchgate.net

The adaptability of the pyrrolidine ring allows for the design of molecules that can interact with various biological targets, leading to a wide array of therapeutic possibilities. tandfonline.combohrium.com

Potential as Inhibitors of Specific Biological Targets

The therapeutic effects of many pyrrolidine derivatives stem from their ability to inhibit specific biological targets, such as enzymes and receptors. This targeted inhibition is a cornerstone of modern drug discovery and development.

Pyrrolidine-based compounds have been extensively studied as inhibitors of a diverse range of enzymes implicated in various diseases.

Autotaxin (ATX): A novel class of optically active 2-pyrrolidinone (B116388) and pyrrolidine derivatives has been synthesized and identified as inhibitors of autotaxin, an enzyme involved in inflammatory conditions and cancer. nih.gov Notably, boronic acid derivatives of pyrrolidine, such as compound 21 , demonstrated potent inhibition with an IC₅₀ value of 35 nM. nih.gov

Dipeptidyl Peptidase-IV (DPP-IV): As an approach to managing diabetes, pyrrolidine sulfonamide derivatives have been synthesized as DPP-IV inhibitors. frontiersin.org One such derivative, compound 23d , which features a 4-trifluorophenyl substitution, showed the most promising inhibition with an IC₅₀ of 11.32 ± 1.59 μM. frontiersin.org

Glycosidase and Aldose Reductase: Polyhydroxylated pyrrolidine derivatives have been designed to inhibit glycosidase and aldose reductase, enzymes relevant to the treatment of diabetes. frontiersin.org For instance, a particular pyrrolidine derivative, compound 29 , exhibited 57% inhibition against aldose reductase 2 (ALR2), suggesting its potential in addressing diabetic retinopathy. frontiersin.org

Aminoglycoside 6'-N-Acetyltransferase Type Ib [AAC(6')-Ib]: To combat antibiotic resistance, pyrrolidine pentamine derivatives have been identified as inhibitors of AAC(6')-Ib, an enzyme that confers resistance to aminoglycoside antibiotics like amikacin. nih.gov Structure-activity relationship studies have highlighted the importance of specific substitutions on the pyrrolidine scaffold for inhibitory activity. nih.gov

The following table summarizes the inhibitory activity of selected pyrrolidine derivatives against various enzymes.

| Enzyme Target | Pyrrolidine Derivative Class | Key Finding | IC₅₀ Value | Reference |

| Autotaxin (ATX) | Boronic acid derivative | Potent inhibition | 35 nM (for compound 21) | nih.gov |

| DPP-IV | Sulfonamide derivative | Best inhibition in series | 11.32 ± 1.59 μM (for compound 23d) | frontiersin.org |

| Aldose Reductase 2 (ALR2) | Polyhydroxylated derivative | Significant inhibition | 57% inhibition (for compound 29) | frontiersin.org |

This table is for illustrative purposes and includes selected examples.

Pyrrolidine derivatives have also been developed to modulate the activity of various receptors, which are crucial for cell signaling and communication.

Chemokine Receptors (CCR1 and CCR2): Pyrrolone derivatives have been identified as intracellular allosteric modulators of chemokine receptors, specifically CCR1 and CCR2. acs.org These compounds can act as inverse agonists for CCR1, offering a novel approach to pharmacological modulation. acs.org This discovery opens avenues for designing both selective and dual-target inhibitors for these receptors, which are implicated in inflammatory diseases. acs.org

CXCR4: Certain pyrrolidine-containing derivatives have been designed as antagonists of the chemokine receptor CXCR4. nih.gov This receptor plays a role in HIV infection, inflammation, and cancer metastasis. nih.gov One compound, 26 , which incorporates pyridine (B92270), piperazine, and pyrimidine (B1678525) moieties along with the pyrrolidine ring, demonstrated a strong binding affinity to the CXCR4 receptor with an IC₅₀ of 79 nM. nih.gov

Serotonin (B10506) 5-HT₂ₐ Receptor: 3-Pyrrolidine-indole derivatives have been investigated as selective modulators of the serotonin 5-HT₂ₐ receptor. nih.gov These compounds are being explored for their potential in treating mental disorders, acting as agonists or partial agonists at these receptors. nih.gov

Melanocortin-4 Receptor (MC4R): A series of trans-4-phenylpyrrolidine-3-carboxamides were synthesized and found to be potent ligands of the human melanocortin-4 receptor. nih.gov Interestingly, a pair of diastereoisomers, 20f-1 and 20f-2 , acted as a potent agonist and antagonist, respectively, highlighting the stereochemical sensitivity of this interaction. nih.gov

The table below provides an overview of the receptor modulation by specific pyrrolidine derivatives.

| Receptor Target | Pyrrolidine Derivative Class | Activity | Key Finding | IC₅₀/Kᵢ Value | Reference |

| CXCR4 | Pyrrolidine with pyridine, piperazine, and pyrimidine | Antagonist | Strong binding affinity | 79 nM (IC₅₀) | nih.gov |

| Melanocortin-4 (MC4R) | trans-4-phenylpyrrolidine-3-carboxamide | Agonist | Potent agonist activity | 11 nM (Kᵢ) | nih.gov |

| Melanocortin-4 (MC4R) | trans-4-phenylpyrrolidine-3-carboxamide | Antagonist | Potent antagonist activity | 8.6 nM (Kᵢ) | nih.gov |

This table is for illustrative purposes and includes selected examples.

DNA gyrase and topoisomerase IV are essential bacterial enzymes that regulate DNA topology and are validated targets for antibacterial agents. nih.govrsc.orgnih.govnih.govgoogle.com Pyrrolidine derivatives have emerged as a promising class of inhibitors for these enzymes.

Pyrrolamides: N-phenylpyrrolamides represent a new class of DNA gyrase inhibitors. rsc.orgresearchgate.net Optimization of this scaffold has led to compounds with low nanomolar IC₅₀ values against E. coli DNA gyrase and some activity against E. coli topoisomerase IV. rsc.org Importantly, these compounds have shown selectivity for bacterial topoisomerases over human topoisomerase IIα. rsc.org

1,2,4-Oxadiazole (B8745197)/Pyrrolidine Hybrids: Hybrid molecules incorporating both a pyrrolidine and a 1,2,4-oxadiazole moiety have been synthesized and evaluated as inhibitors of DNA gyrase and topoisomerase IV. nih.gov Compounds 16 and 17 from this series were found to be potent inhibitors of DNA gyrase with IC₅₀ values of 180 nM and 210 nM, respectively, which are comparable to the standard drug novobiocin. nih.gov Compound 17 also exhibited strong inhibitory activity against E. coli Topo IV with an IC₅₀ of 13 µM. nih.gov

Pyrrolopyrimidines: A pyrrolopyrimidine scaffold has been identified and optimized through structure-based design to create potent dual-targeting inhibitors of GyrB and ParE. nih.govnih.gov These inhibitors have demonstrated a broad spectrum of antibacterial activity, including against Gram-negative pathogens. nih.gov

Quinoxaline-Pyrrolidine Hybrids: Hybrid compounds containing quinoxaline (B1680401) and pyrrolidine have been designed as DNA gyrase inhibitors. nih.gov Several derivatives from this class showed potent bactericidal activity and were found to inhibit DNA gyrase with IC₅₀ values ranging from 26.57 to 84.84 μM. nih.gov

The following table highlights the inhibitory potential of various pyrrolidine derivatives against DNA gyrase and topoisomerase IV.

| Enzyme Target | Pyrrolidine Derivative Class | Key Finding | IC₅₀ Value | Reference |

| DNA Gyrase | 1,2,4-Oxadiazole/Pyrrolidine Hybrid | Potent inhibition | 180 nM (for compound 16) | nih.gov |

| DNA Gyrase | 1,2,4-Oxadiazole/Pyrrolidine Hybrid | Potent inhibition | 210 nM (for compound 17) | nih.gov |

| Topoisomerase IV | 1,2,4-Oxadiazole/Pyrrolidine Hybrid | Strong inhibition | 13 µM (for compound 17) | nih.gov |

| DNA Gyrase | Quinoxaline-Pyrrolidine Hybrid | Range of potent inhibition | 26.57 - 84.84 μM | nih.gov |

This table is for illustrative purposes and includes selected examples.

Specific Therapeutic Areas of Interest

The diverse biological activities of pyrrolidine derivatives have led to their investigation in several key therapeutic areas, with a significant focus on oncology.

The pyrrolidine scaffold is considered a "privileged moiety" in the design of anticancer drugs. bohrium.com A wide variety of synthetic pyrrolidine compounds, including those with spirooxindole, thiazole, and coumarin (B35378) derivatizations, have demonstrated significant anticancer activity against numerous cancer cell lines. nih.govbohrium.com These molecules often exhibit lower side effects compared to other anticancer agents. nih.govbohrium.com

The anticancer potential of pyrrolidine derivatives is attributed to their ability to regulate various biological targets involved in cancer progression. bohrium.com For instance, some derivatives have shown antiproliferative effects on cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). bohrium.com

One area of research has focused on 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives. mdpi.com The incorporation of 1,3,4-oxadiazolethione and 4-aminotriazolethione rings into this scaffold significantly enhanced anticancer activity against human A549 lung epithelial cells. mdpi.com In another study, hybrids of pyrazoline and pyrrolidine-2,5-diones were reported as antitumor agents with oral bioavailability and efficacy in tumor regression. tandfonline.com Compound 25a from this series showed potent antitumor activity with an IC₅₀ value of 0.42 μM against the MCF7 cell line. tandfonline.com

The table below presents examples of pyrrolidine derivatives with notable anticancer activity.

| Pyrrolidine Derivative Class | Cancer Cell Line | Key Finding | IC₅₀ Value | Reference |

| Pyrazoline and Pyrrolidine-2,5-dione Hybrid | MCF7 | Potent antitumor activity | 0.42 μM (for compound 25a) | tandfonline.com |

| 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivative | A549 | Enhanced anticancer activity | Reduced viability to 28.0% | mdpi.com |

This table is for illustrative purposes and includes selected examples.

Antimicrobial (Antibacterial, Antifungal, Antituberculosis) Properties

Derivatives of the pyrrolidine scaffold have demonstrated a broad spectrum of antimicrobial activities. While specific studies focusing exclusively on (2S)-2-(4-bromophenyl)pyrrolidine derivatives are limited, research on related structures provides valuable insights into their potential. For instance, various N-arylsuccinimide derivatives, which incorporate a pyrrolidine-2,5-dione moiety, have been evaluated for their antimicrobial properties. In one study, a series of these derivatives exhibited moderate to low antimicrobial activities against a panel of bacteria and yeasts, with Minimum Inhibitory Concentrations (MICs) ranging from 16 to 256 μg/mL. nih.gov Another study on pyrrolidine-2,5-dione derivatives fused to a dibenzobarrelene backbone also reported moderate to low antimicrobial activities against selected bacterial and fungal species. nih.gov

Furthermore, research on other heterocyclic compounds containing a bromophenyl group has highlighted the potential contribution of this moiety to antimicrobial efficacy. For example, derivatives of 2-((5-(2-bromophenyl)-4-substituted-4H-1,2,4-triazol-3-yl)thio)acetates have been investigated for their antimicrobial and antifungal activities. atauni.edu.tr Similarly, pyridine derivatives, which are also nitrogen-containing heterocycles, have shown significant antimicrobial activity against various pathogens. nih.gov These findings suggest that the incorporation of a 4-bromophenyl group into a pyrrolidine structure could be a viable strategy for developing new antimicrobial agents.

Interactive Data Table: Antimicrobial Activity of Pyrrolidine and Bromophenyl Derivatives

| Compound Class | Microorganism | Activity (MIC in μg/mL) | Reference |

| Pyrrolidine-2,5-dione derivatives | Bacteria & Yeasts | 16-256 | nih.gov |

| Fused Pyrrolidine-2,5-diones | Bacteria & Yeasts | 16-256 | nih.gov |

| 2-((5-(2-bromophenyl)-4-substituted-4H-1,2,4-triazol-3-yl)thio)acetates | Bacteria & Fungi | Not specified | atauni.edu.tr |

| Pyridine derivatives | Mycobacterium kansasii | 4-8 (μmol/L) | nih.gov |

| Pyridine derivatives | E. coli | 0.0195 | nih.gov |

Anticonvulsant Activity

The pyrrolidine-2,5-dione (succinimide) ring is a well-established pharmacophore in the field of anticonvulsant drug discovery, with ethosuximide (B1671622) being a notable example. nih.gov Research has extended to various derivatives, including those bearing a bromophenyl substituent, which have shown significant promise in preclinical models of epilepsy.

A study on N-Mannich bases derived from 3-(2-bromophenyl)-pyrrolidine-2,5-diones revealed potent anticonvulsant activity. nih.gov Specifically, the compounds 1-[{4-(4-fluorophenyl)-piperazin-1-yl}-methyl]-3-(2-bromophenyl)-pyrrolidine-2,5-dione (compound 14 ) and 1-[{4-(3-bromophenyl)-piperazin-1-yl}-methyl]-3-(2-bromophenyl)-pyrrolidine-2,5-dione (compound 16 ) were identified as highly active in the maximal electroshock (MES) seizure test in rats, with oral ED₅₀ values of 7.4 mg/kg and 26.4 mg/kg, respectively. nih.gov These compounds were found to be more potent and less neurotoxic than the established antiepileptic drug, phenytoin. nih.gov

The anticonvulsant activity of these derivatives is often evaluated in various animal models, including the MES test, the subcutaneous pentylenetetrazole (scPTZ) test, and the 6 Hz seizure model. nih.gov Many of these derivatives have demonstrated a broad spectrum of activity, suggesting their potential to treat different types of seizures. nih.gov

Interactive Data Table: Anticonvulsant Activity of Bromophenyl-pyrrolidine-2,5-dione Derivatives

| Compound | Animal Model | Activity (ED₅₀ in mg/kg) | Reference |

| 1-[{4-(4-fluorophenyl)-piperazin-1-yl}-methyl]-3-(2-bromophenyl)-pyrrolidine-2,5-dione (14 ) | MES (rat, oral) | 7.4 | nih.gov |

| 1-[{4-(3-bromophenyl)-piperazin-1-yl}-methyl]-3-(2-bromophenyl)-pyrrolidine-2,5-dione (16 ) | MES (rat, oral) | 26.4 | nih.gov |

| Phenytoin (reference) | MES (rat, oral) | Not specified as more potent | nih.gov |

Antidiabetic Activity

The inhibition of α-glucosidase and α-amylase, key enzymes in carbohydrate digestion and absorption, is a validated therapeutic strategy for managing type 2 diabetes. Derivatives of this compound have been investigated for their potential in this area.

One study focused on 2-[3-(4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govnih.govthiazin-2-yl]-N-arylacetamides, which, while not direct pyrrolidine derivatives, incorporate a bromophenyl moiety and have demonstrated significant α-glucosidase inhibitory activity. nih.gov Several derivatives in this series exhibited IC₅₀ values more potent than the standard drug, acarbose (B1664774). For example, compounds 12a , 12d , and 12g showed IC₅₀ values of 18.25 µM, 20.76 µM, and 24.24 µM, respectively, against α-glucosidase, compared to acarbose with an IC₅₀ of 58.8 µM. nih.gov

These findings highlight the potential of incorporating a 4-bromophenyl group into molecules designed to inhibit key enzymes involved in glucose metabolism. While direct evidence for this compound derivatives is still emerging, the promising results from related structures warrant further investigation.

Interactive Data Table: α-Glucosidase Inhibitory Activity of Bromophenyl-Containing Compounds

| Compound | α-Glucosidase Inhibition (IC₅₀ in µM) | Reference |

| 12a | 18.25 | nih.gov |

| 12d | 20.76 | nih.gov |

| 12g | 24.24 | nih.gov |

| Acarbose (standard) | 58.8 | nih.gov |

Anti-inflammatory and Analgesic Effects

Chronic inflammation and pain are major health concerns, and the development of new anti-inflammatory and analgesic agents is an ongoing research priority. Derivatives of this compound have been explored for their potential in this therapeutic area.

Research into salicylaldehyde (B1680747) benzoyl hydrazone derivatives, including those with a chloro- or bromophenyl substituent, has shown significant anti-inflammatory and analgesic properties in animal models. nih.gov For instance, salicylaldehyde 2-chlorobenzoyl hydrazone (H₂LASSBio-466) and its zinc(II) complex demonstrated notable activity in the formalin test, a model of persistent pain. nih.gov The parent compound was active in the initial phase of the test, while its zinc complex showed activity in the second, inflammatory phase, indicating an ability to inhibit nociception associated with inflammation. nih.gov

While these are not direct pyrrolidine derivatives, the presence of a halogenated phenyl ring is a common feature in many anti-inflammatory and analgesic compounds. The development of this compound derivatives could leverage this structural element to create novel agents with dual anti-inflammatory and analgesic effects. Further research is needed to explore the potential of this specific scaffold in modulating inflammatory pathways and providing pain relief.

Central Nervous System (CNS) Activities (e.g., anxiolytic, antidepressant)

Beyond anticonvulsant effects, derivatives of the pyrrolidine scaffold have been investigated for other CNS activities, including anxiolytic and antidepressant potential. The pyrrolidine-2,5-dione ring is considered a key pharmacophore for many compounds active in the central nervous system. nih.gov

Studies on novel annulated pyrrolo nih.govnih.govbenzodiazepines have demonstrated significant anticonvulsant, sedative, and anxiolytic activities. mdpi.com While these are structurally more complex than simple this compound derivatives, they highlight the potential of the pyrrolidine moiety to serve as a foundation for CNS-active compounds. Furthermore, research on 4,4-diphenylpyrrolidin-2-one derivatives has identified compounds with potential anxiolytic- and antidepressant-like properties. nih.gov One such derivative, at a dose of 30 mg/kg, showed a statistically significant anxiolytic-like effect in the four-plate test and reduced immobility time in the forced swim test, indicative of antidepressant potential. nih.gov

The development of this compound derivatives for CNS applications could explore modifications that enhance their ability to cross the blood-brain barrier and interact with specific neurotransmitter systems, such as the serotonergic system, which has been implicated in the anxiolytic-like effects of some tetrahydrocarbazole derivatives. mdpi.com

Mechanisms of Action at the Molecular Level

For the anticonvulsant activity observed in many pyrrolidine-2,5-dione derivatives, a key mechanism appears to be the modulation of voltage-gated ion channels. nih.gov In particular, many of these compounds have been shown to block voltage-gated sodium (Naᵥ) and/or calcium (Caᵥ) channels. nih.gov The interaction with these channels can stabilize the inactive state of the channel, thereby reducing neuronal excitability and preventing the spread of seizure activity. The "ball-and-chain" mechanism, which involves the physical plugging of the ion channel pore, has been described for some potassium channels and may be a relevant concept for understanding the action of some of these derivatives. sciencedaily.com

In the context of antidiabetic activity, the mechanism involves the inhibition of key digestive enzymes. As mentioned previously, derivatives containing a bromophenyl group have shown potent inhibition of α-glucosidase. nih.gov This inhibition prevents the breakdown of complex carbohydrates into absorbable monosaccharides, thus lowering postprandial blood glucose levels. nih.gov

The antimicrobial actions of certain heterocyclic compounds are thought to involve the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, recombination, and repair in bacteria, and their inhibition leads to bacterial cell death.

The anti-inflammatory and analgesic effects are often linked to the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the arachidonic acid cascade that produces pro-inflammatory prostaglandins (B1171923) and leukotrienes.

Finally, the CNS activities, such as anxiolytic and antidepressant effects, are likely mediated through interactions with various neurotransmitter receptors and transporters in the brain. For example, the serotonergic system, particularly the 5-HT₂A receptor, has been implicated in the anxiolytic-like effects of some heterocyclic compounds. mdpi.com

Computational Chemistry and Cheminformatics Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in predicting various molecular properties, including geometry, conformational stability, and electronic distribution, which are crucial for understanding the reactivity of (2S)-2-(4-bromophenyl)pyrrolidine.

Geometrical optimization using DFT, for instance at the B3LYP/6-311G++(d,p) level of theory, can determine the most stable conformation of the molecule by finding the minimum energy structure on the potential energy surface. nih.gov For the pyrrolidine (B122466) ring, two primary puckering modes, Cγ-exo and Cγ-endo, are typically observed. ingentaconnect.commtroyal.ca The presence of the bulky 4-bromophenyl group at the C2 position influences the equilibrium between these conformers. Computational studies on similar 2-aryl-pyrrolidines suggest that the aryl group preferentially occupies a pseudo-equatorial position to minimize steric hindrance. nih.gov

Table 1: Illustrative Conformational Analysis Data for this compound

| Conformer | Pucker Type | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

| A | Cγ-exo | 0.00 | 2.5 |

| B | Cγ-endo | 1.25 | 2.8 |

| C | Twist | 2.10 | 3.1 |

Note: This data is illustrative and based on typical findings for substituted pyrrolidines.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. tandfonline.commdpi.com The MEP surface is colored to represent different potential values, where red indicates regions of high electron density (negative potential) and blue indicates regions of low electron density (positive potential). nih.gov

For this compound, the MEP map would likely show the most negative potential (red) around the bromine atom and the nitrogen atom of the pyrrolidine ring, highlighting these as potential sites for electrophilic attack or hydrogen bond acceptance. Conversely, the hydrogen atoms attached to the pyrrolidine ring and the aromatic ring would exhibit a positive potential (blue), indicating their susceptibility to nucleophilic attack. tandfonline.com

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. asianpubs.orgnih.gov

In this compound, the HOMO is expected to be localized primarily on the electron-rich 4-bromophenyl ring and the nitrogen atom, indicating these are the primary sites of electron donation. The LUMO is likely distributed over the aromatic ring and the C-Br bond. A smaller HOMO-LUMO gap suggests higher reactivity. DFT calculations can provide precise energies for these orbitals and their distribution across the molecule. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Data for this compound

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| Energy Gap (ΔE) | 5.3 |

Note: This data is illustrative and based on typical findings for similar aromatic compounds.

Molecular Docking Simulations to Predict Binding Modes and Affinities

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a ligand to a protein target.

Successful binding of a ligand to a protein is governed by a variety of non-covalent interactions. For this compound, these would include:

Hydrogen Bonding: The nitrogen atom of the pyrrolidine ring can act as a hydrogen bond acceptor, while the N-H group can act as a hydrogen bond donor. These interactions with polar residues in a protein's binding site are crucial for affinity and specificity.

Hydrophobic Interactions: The 4-bromophenyl group can engage in hydrophobic interactions with nonpolar amino acid residues such as leucine, isoleucine, and valine within the binding pocket.

Halogen Bonding: The bromine atom can participate in halogen bonding, a directional interaction with a nucleophilic atom, such as an oxygen or nitrogen, in the protein.

π-π Stacking: The aromatic phenyl ring can interact with the aromatic side chains of residues like phenylalanine, tyrosine, and tryptophan through π-π stacking.

Docking studies on other pyrrolidine derivatives have highlighted the importance of hydrogen bonds and electrostatic factors in their binding to protein targets. nih.gov

Molecular docking simulations can identify the specific amino acid residues that form the binding pocket and are critical for the ligand's affinity. For instance, in a hypothetical docking of this compound into an enzyme active site, key residues might include those that form hydrogen bonds with the pyrrolidine nitrogen or those that create a hydrophobic pocket for the bromophenyl group. Studies on similar pyrrolidine-based inhibitors have identified key residues such as Trp178, Arg371, and Tyr406 in the active site of influenza neuraminidase. nih.gov

Table 3: Illustrative Ligand-Protein Interactions for this compound in a Hypothetical Protein Binding Site

| Interaction Type | Ligand Moiety | Key Protein Residues (Illustrative) |

| Hydrogen Bond (Acceptor) | Pyrrolidine Nitrogen | Serine, Threonine, Tyrosine |

| Hydrogen Bond (Donor) | Pyrrolidine N-H | Aspartate, Glutamate |

| Hydrophobic Interaction | 4-bromophenyl ring | Leucine, Valine, Isoleucine |

| Halogen Bond | Bromine | Carbonyl Oxygen of backbone |

| π-π Stacking | Phenyl ring | Phenylalanine, Tryptophan |

Note: This data is illustrative and represents potential interactions that could be identified through molecular docking studies.

Molecular Dynamics (MD) Simulations for System Stability and Conformational Changes

Molecular dynamics (MD) simulations are powerful computational tools used to understand the dynamic behavior of molecules over time. For a compound such as this compound, MD simulations can provide critical insights into the stability of the molecule and its various conformations, which are essential for its interaction with biological targets.

The pyrrolidine ring is not planar and is known to adopt two primary puckered conformations: the "envelope" and "twist" (or "half-chair") forms. In an envelope conformation, four of the ring's atoms are coplanar, while the fifth is out of plane. The motional restrictions of the proline pyrrolidine ring are key to its role as a turn-inducer in peptides and proteins. nih.gov The specific puckering mode can be influenced by substituents on the ring. nih.govresearchgate.net For instance, studies on substituted prolines have shown that the puckering effect can be directed by the stereochemistry and nature of the substituent. nih.gov In this compound, the bulky 4-bromophenyl group at the C2 position is expected to have a significant impact on the conformational preference of the pyrrolidine ring.

Cheminformatics Analysis

Cheminformatics applies computational techniques to solve problems in chemistry, particularly in the context of drug discovery. irphouse.com For this compound, cheminformatics tools are invaluable for predicting its potential as a drug candidate and guiding its development.

The pyrrolidine nucleus is a highly favored scaffold in pharmaceutical science and drug design, appearing in numerous FDA-approved drugs. nih.gov Its non-planar, three-dimensional structure allows for efficient exploration of pharmacophore space. nih.gov Before a compound can be considered for further development, its drug-likeness and ADMET properties must be assessed. These properties are critical for the efficacy and safety of a potential therapeutic agent. nih.gov Computational models play a crucial role in predicting these characteristics early in the drug discovery process, saving time and resources. nih.govnih.gov

Drug-likeness is often evaluated using rules such as Lipinski's Rule of Five, which assesses properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. ADMET prediction models, often built using machine learning and deep learning algorithms on large datasets of chemical structures, can forecast a compound's behavior in the body. nih.gov These predictions cover aspects like gastrointestinal absorption, blood-brain barrier penetration, metabolic stability (particularly metabolism by cytochrome P450 enzymes), and potential toxic liabilities. nih.gov

Below is a table of predicted physicochemical and ADMET properties for this compound. These values are generated from computational models and serve as an initial guide for its potential as a drug-like molecule.

Table 1: Predicted Physicochemical and ADMET Properties of this compound

| Property | Predicted Value | Significance |

|---|---|---|

| Physicochemical Properties | ||

| Molecular Formula | C₁₀H₁₂BrN | Basic molecular composition. |

| Molecular Weight | 226.11 g/mol | Within typical range for small molecule drugs. |

| XlogP | 1.7 | Predicted measure of lipophilicity. uni.lu |

| Hydrogen Bond Donors | 1 | Influences solubility and receptor binding. |

| Hydrogen Bond Acceptors | 1 | Influences solubility and receptor binding. |

| ADMET Predictions | ||

| Human Intestinal Absorption | High | Predicts good absorption from the gut. |

| Blood-Brain Barrier (BBB) Penetration | High | Suggests potential for CNS activity. |

| CYP450 2D6 Inhibitor | Likely | Potential for drug-drug interactions. nih.gov |

| Ames Mutagenicity | Low Probability | Predicts low potential to be mutagenic. |

Note: The values in this table are based on computational predictions and have not been experimentally verified for this specific compound.

Virtual screening and lead optimization are foundational processes in modern drug discovery, often guided by computational tools. numberanalytics.comconceptlifesciences.com this compound can serve as a starting point, either as a "hit" compound identified from a screening campaign or as a fragment for building larger, more potent molecules.

Virtual Screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov If the 2-phenylpyrrolidine (B85683) scaffold is identified as a pharmacophore that interacts with a target, virtual screening can be used to find other compounds with this core structure but with different substituents, potentially leading to improved activity or better ADMET properties. nih.gov This process allows researchers to prioritize a smaller, more promising set of compounds for synthesis and experimental testing. conceptlifesciences.com

Lead Optimization is the iterative process of modifying a promising lead compound to enhance its desired properties, such as potency, selectivity, and pharmacokinetic profile, while minimizing undesirable effects. numberanalytics.combiobide.com Starting with a lead like this compound, medicinal chemists can use computational models to guide structural modifications. nih.gov For example, structure-activity relationship (SAR) studies, informed by computational docking and modeling, can explore different substitutions on the phenyl ring or the pyrrolidine nitrogen. conceptlifesciences.com This could involve:

Scaffold Hopping: Replacing the pyrrolidine core with a different chemical scaffold to explore new chemical space while retaining key binding interactions. numberanalytics.com

Bioisosteric Replacement: Substituting the bromine atom with other groups (e.g., chlorine, trifluoromethyl) to modulate electronic and steric properties, which can affect binding affinity and metabolic stability. numberanalytics.com

Fragment-Based Design: Using the this compound structure as a core fragment and computationally "growing" it by adding other chemical moieties to achieve stronger interactions with the target binding site. nih.gov

Through these iterative cycles of design, synthesis, and testing, a lead compound is refined into a preclinical candidate with an optimal balance of properties. conceptlifesciences.com

Role As a Chiral Ligand or Organocatalyst in Asymmetric Synthesis

Applications in Enantioselective Catalysis

(2S)-2-(4-bromophenyl)pyrrolidine and its derivatives have found utility as chiral ligands and organocatalysts in a range of enantioselective reactions. The pyrrolidine (B122466) nitrogen can act as a Lewis base or can be incorporated into more complex ligand architectures to coordinate with metal centers. These catalytic systems are effective in promoting reactions with high levels of stereocontrol.

Chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives, for instance, have been successfully employed as catalytic chiral ligands in the addition of diethylzinc (B1219324) to aryl aldehydes. rsc.org These reactions can produce secondary alcohols with high chemical yields and significant enantiomeric excess. rsc.org The structural rigidity and defined stereochemistry of the pyrrolidine ring are crucial for creating a chiral environment that dictates the facial selectivity of the nucleophilic attack on the prochiral aldehyde.

Furthermore, pyrrolidine-based organocatalysts are instrumental in Michael additions of aldehydes to nitroolefins, yielding products with high enantioselectivites. researchgate.net The catalytic cycle often involves the formation of a chiral enamine intermediate, which then reacts with the electrophile in a stereocontrolled manner. The substituent at the 2-position of the pyrrolidine ring, in this case, the 4-bromophenyl group, plays a significant role in shielding one face of the enamine, thereby directing the approach of the nitroolefin.

Development of New Chiral Catalytic Systems

The versatility of the this compound scaffold has spurred the development of novel and highly effective chiral catalytic systems. By chemically modifying the pyrrolidine ring, researchers have been able to fine-tune the steric and electronic properties of the resulting ligands and catalysts to suit specific asymmetric transformations.

Pyrrolidine-Derived Phosphine (B1218219) Ligands (e.g., JohnPhos-type ligands)

New generations of chiral gold(I) catalysts have been synthesized based on variations of complexes with JohnPhos-type ligands featuring a remote C2-symmetric 2,5-diarylpyrrolidine. nih.govnih.gov These catalysts have proven effective in intramolecular [4+2] cycloadditions of arylalkynes with alkenes and in the atroposelective synthesis of 2-arylindoles. nih.govnih.gov The substitution pattern on the aryl rings of the pyrrolidine can be systematically varied to optimize the catalyst's performance for a given reaction.

Bispyrrolidine-Based Salan Ligands

Another important class of ligands derived from pyrrolidine precursors are the Salan ligands. These are tetradentate Schiff base ligands that can be assembled around a chiral 2,2'-bipyrrolidine (B3281945) backbone. rsc.orgresearchgate.net The chelation of these ligands to a metal center, such as titanium or zirconium, can only occur through specific faces of the two pyrrolidine nitrogens. rsc.org This predetermines the chirality at the octahedral metal center, leading to highly organized and stereochemically defined catalysts. rsc.org While the direct synthesis of Salan ligands from this compound is not explicitly detailed in the provided results, the established methodology for creating chiral 2,2'-bipyrrolidine-based Salan ligands provides a clear blueprint for its potential use. researchgate.netnih.gov

Mechanism of Stereocontrol in Catalytic Reactions

The high levels of enantioselectivity achieved with catalysts derived from this compound are a direct consequence of the well-defined three-dimensional structure of the catalytic pocket and the subtle interplay of non-covalent interactions.

Role of Chiral Binding Pockets

In metal-catalyzed reactions, the chiral ligand, in concert with the metal ion, creates a chiral binding pocket. nih.gov The substrate coordinates to the metal center within this pocket in a preferred orientation to minimize steric clashes and maximize favorable interactions. For instance, in gold(I) catalysis with JohnPhos-type ligands bearing a C2-symmetric 2,5-diarylpyrrolidine, the chiral pocket is designed to recognize and bind the substrate in a specific conformation, leading to enantioselective bond formation. nih.gov Computational studies, such as DFT analysis, have been instrumental in visualizing and understanding the geometry of these chiral pockets and how they accommodate the substrate during the key stereodetermining step. nih.govnih.gov

Non-Covalent Interactions in Enantioselective Induction